8-Oxa-2-azaspiro[4.5]decane-1,3-dione
Overview
Description
8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a heterocyclic compound with the molecular formula C8H11NO3 and a molecular mass of 169.18 g/mol . This compound is notable for its spiro structure, which includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, making it accessible for laboratory synthesis. The process involves the formation of the spiro ring system through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the laboratory synthesis suggests that similar routes could be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions would be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro ring system, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2 and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 8-Oxa-2-azaspiro[4.5]decane-1,3-dione exerts its effects involves interactions with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares a similar spiro structure but includes two oxygen atoms within the ring.
8-Oxa-2-aza-spiro[4.5]decane: Another related compound with a similar core structure but different functional groups.
Uniqueness
8-Oxa-2-azaspiro[4.5]decane-1,3-dione is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and studying complex biochemical interactions .
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-5-8(7(11)9-6)1-3-12-4-2-8/h1-5H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCTUJSPEDLQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285922 | |
Record name | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90607-23-1 | |
Record name | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90607-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxa-2-azaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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